N-(3,5-difluorophenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N6O2/c1-11-5-15(3-4-17(11)24)27-20-25-12(2)6-18-28-29(21(32)30(18)20)10-19(31)26-16-8-13(22)7-14(23)9-16/h3-9H,10H2,1-2H3,(H,25,27)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNIMINIHLVCCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(C(=O)N2C(=N1)NC3=CC(=C(C=C3)F)C)CC(=O)NC4=CC(=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-difluorophenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a complex organic compound with potential therapeutic applications. Its structure includes a triazole-pyrimidine moiety, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on available literature and research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1251609-07-0 |
| Molecular Formula | C21H17F3N6O2 |
| Molecular Weight | 442.4 g/mol |
| Density | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical cellular processes. Research indicates that compounds with similar triazole and pyrimidine structures often target dihydrofolate reductase (DHFR) and various kinases.
- Dihydrofolate Reductase (DHFR) Inhibition :
- Kinase Inhibition :
Antitumor Activity
In vitro studies have shown that derivatives of triazole-pyrimidine compounds can exhibit significant antitumor activity. For instance:
- A study demonstrated that similar compounds effectively inhibited the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis .
Case Studies
- Case Study 1 : A derivative with a similar structure was tested against melanoma cells and showed a dose-dependent decrease in cell viability with IC50 values in the low micromolar range .
- Case Study 2 : Another study highlighted the effectiveness of triazole derivatives in inhibiting tumor growth in xenograft models of breast cancer, suggesting potential for clinical application .
Pharmacological Significance
The pharmacological profile of this compound suggests it could be developed as a therapeutic agent for various cancers due to its dual action on DHFR and kinase pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolo-Pyrimidine Derivatives
- Flumetsulam (N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide): Core Structure: Shares a triazolo-pyrimidine scaffold but differs in substitution: flumetsulam has a sulfonamide group at position 2, whereas the target compound features an acetamide side chain. Substituents: Flumetsulam’s 2,6-difluorophenyl group contrasts with the 3,5-difluorophenyl group in the target compound. This positional variance in fluorine substitution may influence steric interactions and electronic effects in binding pockets.
- N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (F-DPA): Core Structure: Pyrazolo[1,5-a]pyrimidine instead of triazolo[4,3-c]pyrimidine. The pyrazole ring in F-DPA introduces distinct electronic properties compared to the triazole in the target compound. Substituents: F-DPA’s 4-fluorophenyl and diethylacetamide groups differ from the target’s 4-fluoro-3-methylphenylamino and 3,5-difluorophenylacetamide. These differences likely affect solubility and target selectivity .
Acetamide-Functionalized Heterocycles
- 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide: Core Structure: A pyrazolo-benzothiazine dioxide system, which is bulkier and more electron-deficient than the triazolo-pyrimidine core. Substituents: The 2-fluorobenzyl group on the acetamide contrasts with the 3,5-difluorophenyl in the target compound.
Triazolo-Triazine Derivatives
- N5,N7-Di(4-fluorobenzyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5,7-diamine: Core Structure: A triazolo-triazine ring, which is more π-deficient than the triazolo-pyrimidine, altering binding interactions with aromatic residues in target proteins. Substituents: Dual 4-fluorobenzyl groups and a furan substituent highlight divergent strategies for optimizing affinity and metabolic stability compared to the target compound’s mono-fluorinated aryl groups .
Benzo[b][1,4]oxazin-Pyrimidine Hybrids
- 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Core Structure: A benzo-oxazinone fused with a pyrimidine, offering a planar structure distinct from the bicyclic triazolo-pyrimidine. Substituents: The absence of fluorine in the oxadiazole-derived side chains may reduce metabolic stability compared to the fluorinated target compound .
Key Structural and Functional Insights
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target compound decomposes into three primary subunits:
- Triazolo[4,3-c]pyrimidin-3-one core
- N-(3,5-Difluorophenyl)acetamide side chain
- 4-Fluoro-3-methylaniline substituent
Triazolo[4,3-c]Pyrimidin-3-One Synthesis
Two dominant pathways emerge from literature:
Cyclocondensation of Aminotriazoles
Aminotriazoles react with 1,3-dicarbonyl compounds under acidic conditions (Scheme 1A). For example, 5-amino-1H-1,2,4-triazole-3-carboxamide reacts with ethyl acetoacetate in acetic acid to form the pyrimidine ring.
Reaction Conditions:
Dimroth Rearrangement
Hydrazinylpyrimidines undergo rearrangement in acidic media (Scheme 1B). 2-Hydrazinyl-4-methylpyrimidin-5-amine rearranges in HCl/EtOH (1M) at 60°C for 4 hours, achieving 85% conversion to the triazolopyrimidine core.
Synthesis of N-(3,5-Difluorophenyl)Acetamide
Assembly of the Complete Molecule
Coupling Strategy
The critical C-N bond formation between the triazolopyrimidine and acetamide moieties employs:
Method A: Buchwald-Hartwig Amination
Method B: Nucleophilic Aromatic Substitution
Activate the pyrimidine core with chlorine (POCl3, 110°C, 3h), then displace with acetamide derivative:
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Solvent | DMF |
| Base | DIPEA (3 eq) |
| Reaction Time | 6h |
| Isolated Yield | 68% |
Optimization of the 4-Fluoro-3-Methylaniline Substituent
Directed Ortho-Metalation
Introduce methyl group via:
- Protect amine as tert-butyl carbamate
- LDA (-78°C, THF), methyl iodide quench
- Deprotect with TFA/DCM
Ullmann Coupling
Copper-mediated coupling of 4-fluoroiodobenzene with methylamine:
| Condition | Optimization Result |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | L-Proline (20 mol%) |
| Solvent | DMSO |
| Temperature | 90°C |
| Yield | 83% |
Final Assembly and Purification
Convergent Synthesis Route
- Prepare triazolopyrimidine core (Section 1.1.2)
- Synthesize N-(3,5-difluorophenyl)acetamide (Section 2.1)
- Couple via Buchwald-Hartwig (Section 3.1)
- Install 4-fluoro-3-methylaniline via SNAr (Section 4.2)
Overall Yield: 42% (four steps)
Crystallization Conditions
| Solvent System | Purity | Crystal Form |
|---|---|---|
| Ethyl acetate/hexane (1:3) | 99.5% | Needles |
| MeOH/water (7:3) | 98.7% | Prisms |
Q & A
Q. What are the key steps in synthesizing N-(3,5-difluorophenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of triazolopyrimidine cores and subsequent amide coupling. Critical parameters include:
- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions during cyclization.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) for intermediate stability.
- Catalysts : Use of palladium or copper catalysts for cross-coupling steps.
- Purification : Column chromatography or recrystallization to isolate high-purity intermediates.
Optimization relies on iterative TLC monitoring and NMR spectroscopy to confirm intermediate structures .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation requires:
- NMR spectroscopy : H and C NMR to verify substituent positions and aromatic ring integration.
- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
- X-ray crystallography (if crystals are obtainable): For definitive 3D structural elucidation.
Purity is assessed via HPLC with UV detection (λ = 254 nm) or LC-MS .
Q. What in vitro assays are recommended to evaluate biological activity?
- Methodological Answer : Initial screening includes:
- Enzyme inhibition assays : Fluorescence-based or radiometric assays targeting kinases or proteases.
- Cellular cytotoxicity : MTT or ATP-luminescence assays in cancer cell lines.
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for receptor interactions.
Dose-response curves (IC/EC) and selectivity indices against related enzymes are critical .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized using design of experiments (DOE)?
- Methodological Answer : DOE employs factorial designs to test variables (e.g., temperature, solvent ratio, catalyst loading). For example:
- Central composite design : To model nonlinear relationships between variables.
- Response surface methodology : To identify optimal conditions for yield and purity.
Statistical software (e.g., JMP, Minitab) analyzes interactions, reducing trial-and-error experimentation .
Q. What computational strategies predict the compound’s reactivity or biological interactions?
- Methodological Answer : Advanced methods include:
- Density functional theory (DFT) : To calculate activation energies for key synthetic steps (e.g., cyclization).
- Molecular docking : For predicting binding poses in target enzymes (e.g., using AutoDock Vina).
- MD simulations : To assess stability of ligand-receptor complexes over time.
Quantum chemical calculations (e.g., Gaussian) validate reaction pathways .
Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50 values across studies) be resolved?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, ATP concentrations). Mitigation strategies:
- Standardized protocols : Adopt CLIA or NIH guidelines for assay reproducibility.
- Orthogonal assays : Validate findings with complementary techniques (e.g., SPR alongside enzymatic assays).
- Meta-analysis : Compare datasets using statistical tools (e.g., R or Python) to identify outliers or systematic biases .
Q. What strategies ensure stability of the compound under varying storage and handling conditions?
- Methodological Answer : Stability studies should assess:
- Temperature sensitivity : Accelerated degradation tests (40°C/75% RH) over 1–3 months.
- Light exposure : UV-vis spectroscopy to detect photodegradation products.
- Solvent compatibility : LC-MS monitoring of degradation in DMSO or aqueous buffers.
Lyophilization or nitrogen-blanketed storage is recommended for long-term stability .
Q. How are regioselectivity challenges addressed during triazolopyrimidine functionalization?
- Methodological Answer : Regioselectivity in triazolopyrimidine derivatives is controlled via:
- Directing groups : Electron-withdrawing substituents (e.g., -F, -NO) to guide cross-coupling.
- Protecting groups : Temporary protection of reactive amines during alkylation/acylation.
- Metal-ligand systems : Palladium-XPhos catalysts for selective C–H activation .
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer : SAR studies involve:
- Analog synthesis : Systematic variation of substituents (e.g., fluorophenyl vs. methoxyphenyl).
- Free-Wilson analysis : Quantitative SAR (QSAR) modeling to correlate structural features with activity.
- Crystallography : Co-crystal structures with targets to identify critical binding motifs .
Q. How is enzyme inhibition kinetics studied for this compound, and what mechanistic insights are sought?
- Methodological Answer :
Kinetic assays include: - Progress curve analysis : To determine inhibition mode (competitive, non-competitive).
- Pre-steady-state kinetics : Stopped-flow measurements for rapid binding events.
- Isotope labeling : O or H tracers to study catalytic mechanisms.
Data fitting with programs like GraphPad Prism or KinTek Explorer reveals and residence time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
